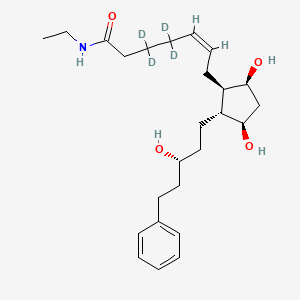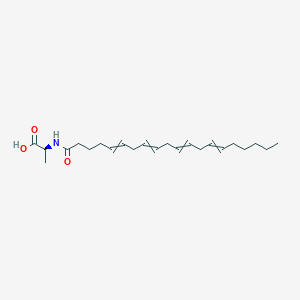
N-Icosa-5,8,11,14-tetraenoyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Icosa-5,8,11,14-tetraenoyl-L-alanine: is a compound that belongs to the class of N-acyl amino acids. It is formed by the formal condensation of the amino group of L-alanine with the carboxy group of icosa-5,8,11,14-tetraenoic acid . This compound is known for its biological significance and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Icosa-5,8,11,14-tetraenoyl-L-alanine typically involves the reaction of icosa-5,8,11,14-tetraenoic acid with L-alanine. The reaction is carried out under conditions that facilitate the formation of an amide bond between the carboxyl group of the acid and the amino group of the amino acid . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the efficiency of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-Icosa-5,8,11,14-tetraenoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .
Scientific Research Applications
N-Icosa-5,8,11,14-tetraenoyl-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide bond formation and reaction mechanisms.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-Icosa-5,8,11,14-tetraenoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and metabolic processes. It exerts its effects by binding to these targets and altering their function, leading to changes in cellular responses .
Comparison with Similar Compounds
N-Icosa-5,8,11,14-tetraenoyl-L-alanine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
N-arachidonoyl-L-alanine: Another N-acyl amino acid with similar properties but different fatty acid chain length.
N-arachidonylglycine: A compound with a similar fatty acid chain but different amino acid component.
These compounds share some biological activities but differ in their specific interactions and effects on molecular targets.
Properties
CAS No. |
401941-73-9 |
|---|---|
Molecular Formula |
C23H37NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/t21-/m0/s1 |
InChI Key |
ZECSOKFEQQDUCP-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


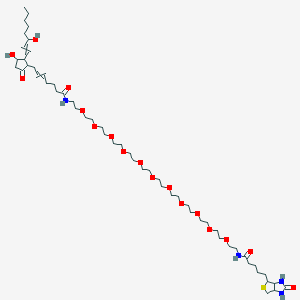
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

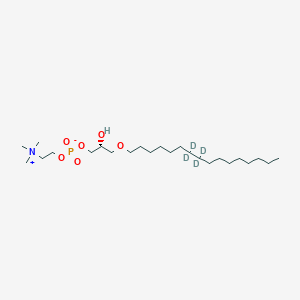
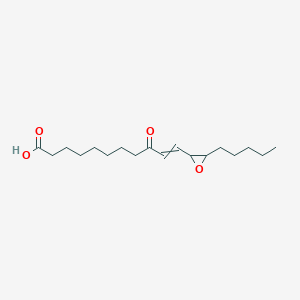
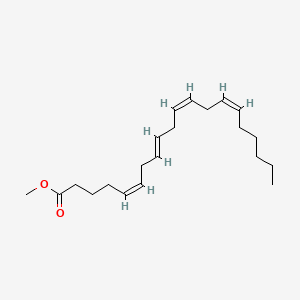
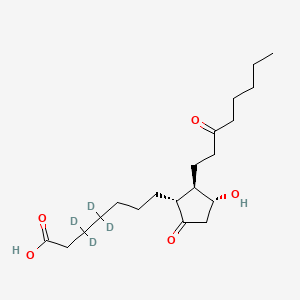



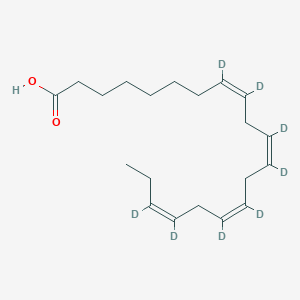
![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)
